molecular formula C15H24 B1255641 (3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene

(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene

Cat. No. B1255641
M. Wt: 204.35 g/mol
InChI Key: APGXRXFCBZKIAN-GLQYFDAESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene is a natural product found in Baccharis pedunculata, Schoenia filifolia, and other organisms with data available.

Scientific Research Applications

Chemical Synthesis and Reactions

  • Formation of Dinitro-3H-pyrazole Derivatives : This compound was utilized in the formation of dinitro-3H-pyrazole derivatives, which involved reactions with AcOH and NaNO2 in CHCl3 solution. The structure was analyzed using x-ray structure analysis (E. Suleimenov et al., 2004).

  • Coordination with Metal Carbonyls : The compound was part of a study exploring its coordination to metal carbonyl fragments. This study involved understanding the ligand coordination through the trivalent phosphorus atom and analyzing the IR, visible spectra, and electrochemical properties of the resulting complexes (J. Granifo et al., 1988).

  • Cross Metathesis Reactions : The compound was examined in cross metathesis (CM) reactions using Hoveyda–Grubbs second-generation catalyst. The study highlighted the formation of tetrasubstituted alkenes and investigated the stereochemical outcomes of these reactions (P. Camps et al., 2013).

Biological and Medicinal Applications

  • Investigation in Biotin Synthesis : The compound was involved in the resolution of intermediates for biotin synthesis. This included examining reactions with optically active amines and exploring the reutilization of certain epimers (M. Senuma et al., 1990).

  • Cytotoxic Constituents Analysis : It was part of a study identifying chemical constituents from the stem of Machilus zuihoensis, where its structural properties were assessed for potential cytotoxic activities (M. Cheng et al., 2002).

Structural Analysis and Properties

  • Analysis of Chiral Bicyclooctadienes : Research included the synthesis of chiral diene ligands with a pentalene backbone, exploring their application in rhodium-catalyzed reactions. This study contributed to understanding the stereochemistry and efficiency of such ligands (S. Helbig et al., 2007).

  • Structural Assignment of Condensation Products : The compound was used to establish the structural assignment of condensation products in various chemical reactions, aiding in the understanding of complex organic synthesis pathways (L. Klemm et al., 1998).

properties

Product Name

(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1S,5R,8S)-2,4,4,8-tetramethyltricyclo[3.3.3.01,5]undec-2-ene

InChI

InChI=1S/C15H24/c1-11-6-9-14-7-5-8-15(11,14)12(2)10-13(14,3)4/h10-11H,5-9H2,1-4H3/t11-,14+,15-/m0/s1

InChI Key

APGXRXFCBZKIAN-GLQYFDAESA-N

Isomeric SMILES

C[C@H]1CC[C@]23[C@]1(CCC2)C(=CC3(C)C)C

Canonical SMILES

CC1CCC23C1(CCC2)C(=CC3(C)C)C

synonyms

modhephene

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene
Reactant of Route 2
(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene
Reactant of Route 3
(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene
Reactant of Route 4
(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene
Reactant of Route 5
(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene
Reactant of Route 6
(3aR,6S,6aS)-5,6-Dihydro-1,3,3,6-tetramethyl-3H,4H-3a,6a-propanopentalene

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